2-Bromo-5-methanesulfonylbenzoic acid
Overview
Description
2-Bromo-5-methanesulfonylbenzoic acid is an organic compound with the molecular formula C8H7BrO4S. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are substituted with a bromine atom and a methylsulfonyl group, respectively. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known to be used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 2-Bromo-5-(methylsulfonyl)benzoic acid may act as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds , which are fundamental in many biochemical pathways.
Result of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound contributes to the formation of carbon–carbon bonds , which can lead to the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of 2-Bromo-5-(methylsulfonyl)benzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry, and cool environment . Additionally, it is recommended to avoid dust formation and inhalation, and to ensure adequate ventilation during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methanesulfonylbenzoic acid typically involves the bromination of 5-(methylsulfonyl)benzoic acid. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a suitable solvent like acetic acid under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-methanesulfonylbenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The methylsulfonyl group can be reduced to a methyl group under specific conditions.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids depending on the nucleophile used.
Reduction Reactions: The major product is 2-Bromo-5-methylbenzoic acid.
Oxidation Reactions: Products include sulfone derivatives of the original compound.
Scientific Research Applications
2-Bromo-5-methanesulfonylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a methylsulfonyl group.
2-Bromo-5-methylbenzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
2-Bromo-5-(chlorosulfonyl)benzoic acid: Contains a chlorosulfonyl group, which can lead to different reactivity patterns.
Uniqueness
2-Bromo-5-methanesulfonylbenzoic acid is unique due to the presence of both a bromine atom and a methylsulfonyl group on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
2-bromo-5-methylsulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPWZXIQYSSWQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22361-59-7 | |
Record name | 2-bromo-5-methanesulfonylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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